molecular formula C8H12O2 B8060530 2-(3,3-Dimethylcyclobutylidene)acetic acid

2-(3,3-Dimethylcyclobutylidene)acetic acid

Cat. No.: B8060530
M. Wt: 140.18 g/mol
InChI Key: YEHZKSQCLHBXFA-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylcyclobutylidene)acetic acid is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclobutylidene ring substituted with two methyl groups and an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethylcyclobutylidene)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with acetic acid in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the desired product yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Dimethylcyclobutylidene)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted cyclobutylidene derivatives, ketones, alcohols, esters, and amides .

Scientific Research Applications

2-(3,3-Dimethylcyclobutylidene)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3,3-Dimethylcyclobutylidene)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the context of its application .

Comparison with Similar Compounds

Uniqueness: 2-(3,3-Dimethylcyclobutylidene)acetic acid is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(3,3-dimethylcyclobutylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(2)4-6(5-8)3-7(9)10/h3H,4-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHZKSQCLHBXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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